Tricosafluoroundecyl iodide
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Overview
Description
Tricosafluoroundecyl iodide is an organic compound with the molecular formula C11F23I. It is a colorless liquid that is soluble in organic solvents such as diethyl ether and n-hexane but is almost insoluble in water . This compound is known for its high fluorine content, which imparts unique chemical properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosafluoroundecyl iodide can be synthesized through the iodination of tricosafluoroundecane. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions. The process requires careful handling due to the reactivity of iodine and the need to maintain specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tricosafluoroundecyl iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to tricosafluoroundecane using reducing agents like lithium aluminum hydride.
Photocatalytic Reactions: Under photocatalytic conditions, this compound can generate fluoroalkyl radicals, which can further react with alkenes to form various organofluorine compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Photocatalytic Reactions: Photocatalysts and light sources, such as blue light-emitting diodes, are employed to initiate these reactions.
Major Products Formed:
Substitution Reactions: Products include tricosafluoroundecanol or tricosafluoroundecylamine.
Reduction Reactions: The primary product is tricosafluoroundecane.
Photocatalytic Reactions: A variety of organofluorine compounds can be synthesized, depending on the specific reaction conditions and substrates used.
Scientific Research Applications
Tricosafluoroundecyl iodide has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: this compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of tricosafluoroundecyl iodide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the iodine atom and the stability of the fluoroalkyl chain. The compound can participate in radical reactions, where the iodine atom is abstracted, leading to the formation of fluoroalkyl radicals. These radicals can then engage in further chemical reactions, such as addition to alkenes or abstraction of hydrogen atoms from other molecules .
Comparison with Similar Compounds
- Perfluorodecyl iodide
- Tricosafluoro-1-iodo-undecane
Comparison: Tricosafluoroundecyl iodide is unique due to its specific chain length and high fluorine content, which impart distinct physical and chemical properties. Compared to perfluorodecyl iodide, this compound has a longer carbon chain, resulting in different solubility and reactivity characteristics. The high fluorine content also enhances its stability and resistance to chemical degradation, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-11-iodoundecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F23I/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCNIUPCRBERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880122 |
Source
|
Record name | 1-Iodoperfluoroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-50-6 |
Source
|
Record name | 1-Iodoperfluoroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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